Brain Delivery: 13-Fold Increase in CNS 2-PAM Concentration vs. Direct 2-PAM Administration
Pro-pam administration results in an average 13-fold higher concentration of the active 2-PAM moiety in the brain compared to direct administration of 2-PAM, as determined by quantitative tissue distribution studies [1]. The comparator (2-PAM) exhibits severely restricted BBB penetration, with brain levels reported to be approximately 10% of concomitant blood concentrations [2]. This differential is the primary rationale for Pro-pam's development and selection in CNS-focused organophosphate countermeasure research [1].
| Evidence Dimension | Brain delivery of 2-PAM (active species) |
|---|---|
| Target Compound Data | 13-fold increase in brain 2-PAM concentration (relative to direct 2-PAM administration) |
| Comparator Or Baseline | Direct 2-PAM administration (baseline brain concentration; reported as ~10% of blood concentration) |
| Quantified Difference | 13-fold higher brain 2-PAM levels with Pro-pam vs. 2-PAM |
| Conditions | In vivo rat model; pro-drug administration vs. parent drug administration |
Why This Matters
This 13-fold increase in CNS exposure is the singular, quantifiable advantage that justifies selection of Pro-pam over 2-PAM for any research requiring reactivation of brain AChE or assessment of CNS protection.
- [1] Bodor N, Shek E, Higuchi T. Improved delivery through biological membranes. 3. Delivery of N-methylpyridinium-2-carbaldoxime chloride through the blood-brain barrier in its dihydropyridine pro-drug form. J Med Chem. 1976;19(1):102-7. View Source
- [2] Sakurada K, Matsubara K, Shimizu K, et al. Pralidoxime iodide (2-PAM) penetrates across the blood-brain barrier. Neurochem Res. 2003;28(9):1401-7. View Source
